1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
CAS No.: 897094-27-8
Cat. No.: VC2011338
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897094-27-8 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) |
| Standard InChI Key | HYRQDCFLAKBULE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid (CAS No. 897094-27-8) is characterized by a distinctive molecular structure comprising a piperidine ring as the core scaffold, with a carboxylic acid group at the 4-position and a 4-methylbenzyl substituent attached to the nitrogen atom at position 1. The compound's structure represents a specific case of N-substituted piperidine-4-carboxylic acid derivatives, which constitute an important class of heterocyclic compounds in medicinal chemistry.
Basic Chemical Properties
The key physicochemical properties of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 897094-27-8 |
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) |
| Standard InChIKey | HYRQDCFLAKBULE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O |
The compound's structure includes a piperidine ring linked to a carboxylic acid group and a benzyl group with a methyl substituent on the benzene ring. This arrangement of functional groups defines the compound's chemical behavior and potential biological activity.
Related Salt Forms
The hydrochloride salt of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid has also been documented in chemical literature with distinct properties:
| Property | Value |
|---|---|
| Name | 1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride |
| CAS Registry Number | 1185303-56-3 |
| Molecular Formula | C14H20ClNO2 |
| Molecular Weight | 269.77 g/mol |
| SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl |
The formation of the hydrochloride salt can enhance the compound's water solubility and stability, properties that are particularly relevant for pharmaceutical applications .
Synthetic Methodologies
Analogous Synthetic Procedures
Insights into the synthesis of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid can be gained by examining synthetic procedures for structurally related compounds:
-
The synthesis of 1-Benzoyl-4-methyl-piperidine-4-carboxylic acid involves hydrolysis of the corresponding ethyl ester with sodium hydroxide in ethanol, followed by acidification with concentrated hydrochloric acid .
-
The preparation of 1-methylpiperidine-4-carboxylic acid employs transfer hydrogenation conditions, reacting piperidine-4-carboxylic acid with formaldehyde at ambient pressure, typically using a palladium catalyst such as palladium on charcoal .
Based on these analogous procedures, a potential synthetic route for 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid might involve the N-alkylation of ethyl piperidine-4-carboxylate with 4-methylbenzyl chloride or bromide, followed by hydrolysis of the ester to yield the target carboxylic acid.
Structural Analysis and Characterization
Structural Features
The structure of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid comprises three key components that define its chemical properties and potential biological activities:
-
A saturated piperidine heterocycle, providing a basic nitrogen center capable of salt formation
-
A carboxylic acid moiety at the 4-position, contributing acidic properties and potential for further derivatization
-
A 4-methylbenzyl group attached to the nitrogen atom, introducing hydrophobic character and possible π-stacking interactions in biological systems
These structural elements collectively determine the compound's physicochemical properties, including solubility, acid-base behavior, and potential interactions with biological targets.
Comparative Analysis with Analogous Compounds
Structural Analogs
Several structurally related compounds provide valuable comparative insights:
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 | C13H17NO4S | Contains a tosyl (4-methylphenylsulfonyl) group instead of a 4-methylbenzyl group |
| 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | 84255-02-7 | C19H21NO4S | Contains both a phenyl substituent at position 4 and a tosyl group at the nitrogen |
| 1-Methylpiperidine-4-carboxylic acid | Not specified | C7H13NO2 | Contains a methyl group instead of a 4-methylbenzyl group |
These structural variations can significantly influence the compounds' physicochemical properties and biological activities, providing a framework for understanding structure-activity relationships within this class of compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume